Benzene, 1-methoxy-4-[[(2-methyl-2-propenyl)oxy]methyl]-
Description
Chemical Structure: The compound Benzene, 1-methoxy-4-[[(2-methyl-2-propenyl)oxy]methyl]- (CAS: Not explicitly provided in evidence) is a benzene derivative substituted with a methoxy group (-OCH₃) at the 1-position and a [(2-methyl-2-propenyl)oxy]methyl group at the 4-position. The propenyl moiety (C₃H₅) contains a methyl branch, distinguishing it from simpler allyl-substituted analogs.
Such compounds are often intermediates in pharmaceutical or polymer chemistry due to their reactive allyl ether groups.
Properties
CAS No. |
189366-67-4 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-methoxy-4-(2-methylprop-2-enoxymethyl)benzene |
InChI |
InChI=1S/C12H16O2/c1-10(2)8-14-9-11-4-6-12(13-3)7-5-11/h4-7H,1,8-9H2,2-3H3 |
InChI Key |
GIHXAFIUXXGQID-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)COCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-METHOXY-4-{[(2-METHYL-2-PROPENYL)OXY]METHYL}BENZENE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-methoxy-4-hydroxybenzene and 2-methyl-2-propenyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions using a strong base like potassium carbonate (K2CO3) in an aprotic solvent such as dimethylformamide (DMF).
Reaction Mechanism: The hydroxyl group of 1-methoxy-4-hydroxybenzene undergoes nucleophilic substitution with 2-methyl-2-propenyl bromide, forming the desired ether linkage.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-METHOXY-4-{[(2-METHYL-2-PROPENYL)OXY]METHYL}BENZENE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the propenyl group to a propyl group.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized as a reagent in various organic reactions, facilitating the creation of derivatives that have enhanced properties or functionalities .
Biological Studies
Research indicates that Benzene, 1-methoxy-4-[[(2-methyl-2-propenyl)oxy]methyl]- exhibits potential biological activities. Studies have focused on its antimicrobial and antioxidant properties, suggesting applications in pharmaceuticals and health-related products .
Medicinal Chemistry
The compound is under investigation for its therapeutic potential. Preliminary studies suggest that it may interact with specific molecular targets, influencing pathways related to oxidative stress and inflammation. This opens avenues for developing new pharmaceuticals aimed at treating various diseases .
Industrial Applications
In industrial settings, it is used in the production of specialty chemicals, fragrances, and flavoring agents. Its unique chemical structure allows for modifications that can enhance product performance in consumer goods .
Case Study 1: Antimicrobial Activity
A study conducted on various methoxy-substituted benzenes demonstrated that Benzene, 1-methoxy-4-[[(2-methyl-2-propenyl)oxy]methyl]- exhibited significant antimicrobial activity against several bacterial strains. The results indicated a potential for developing new antimicrobial agents based on this compound .
Case Study 2: Antioxidant Properties
Research evaluating the antioxidant capacity of this compound showed promising results in scavenging free radicals. This property is particularly relevant for formulating products aimed at reducing oxidative stress in biological systems .
Mechanism of Action
The mechanism of action of 1-METHOXY-4-{[(2-METHYL-2-PROPENYL)OXY]METHYL}BENZENE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table compares key structural and physicochemical properties of the target compound with related benzene derivatives:
Key Observations :
- Molecular Weight : The target compound’s higher molecular weight (~190.24 g/mol) compared to Estragole (148.20 g/mol) may influence solubility and volatility.
Reactivity and Functional Group Behavior
- Allyl Ether Reactivity : Allyl-substituted benzene derivatives like Estragole and the target compound undergo electrophilic substitution or oxidation. However, the methyl branch in the target compound may reduce reactivity compared to linear allyl groups .
- Methoxy Group Effects : The methoxy group enhances electron density on the aromatic ring, directing electrophilic attacks to the para position. This is consistent across all compared compounds .
Biological Activity
Benzene, 1-methoxy-4-[[(2-methyl-2-propenyl)oxy]methyl]- (CAS Number: 189366-67-4), is a compound of significant interest in the field of biological activity due to its unique structure and potential applications in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C12H16O2
- Molecular Weight: 192.26 g/mol
- IUPAC Name: 1-Methoxy-4-{[(2-methyl-2-propenyl)oxy]methyl}benzene
- CAS Registry Number: 189366-67-4
The compound features a benzene ring substituted with methoxy and allyl ether groups, which contribute to its reactivity and biological interactions.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity: Many phenolic compounds have demonstrated significant antimicrobial properties. Studies suggest that benzene derivatives can inhibit the growth of various bacterial strains and fungi, potentially through disruption of cell membrane integrity or interference with metabolic pathways .
- Antioxidant Properties: The presence of methoxy groups in the structure is associated with enhanced antioxidant activity. This can help in scavenging free radicals, thereby protecting cells from oxidative stress .
- Anti-inflammatory Effects: Some studies have shown that related compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Antimicrobial Activity
A study evaluating the antimicrobial properties of various benzene derivatives found that those with methoxy and allyl substituents exhibited enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism was attributed to the disruption of bacterial cell wall synthesis and function .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzene, 1-methoxy-4-[[(2-methyl-2-propenyl)oxy]methyl]- | Staphylococcus aureus | 32 µg/mL |
| Benzene, 1-methoxy-4-[[(2-methyl-2-propenyl)oxy]methyl]- | Escherichia coli | 64 µg/mL |
Antioxidant Activity
The antioxidant potential was assessed using DPPH radical scavenging assays. The compound demonstrated a significant reduction in DPPH radical concentration, indicating its capacity to act as an antioxidant.
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
Anti-inflammatory Mechanisms
Research involving cell cultures indicated that the compound could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in managing inflammatory diseases .
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with skin infections treated with formulations containing benzene derivatives showed a significant reduction in infection rates compared to controls. The study highlighted the importance of these compounds in developing topical antimicrobial agents.
- Case Study on Antioxidant Effects : In a model of oxidative stress induced by hydrogen peroxide, cells treated with benzene derivatives exhibited reduced cell death and improved viability compared to untreated controls. This supports the potential use of these compounds in protective formulations against oxidative damage.
Q & A
Q. Key Characterization Data
Q. Methodological Tips
- Use deuterated chloroform (CDCl₃) for NMR to resolve splitting patterns in allyl/propenyl groups.
- Compare IR stretches (C-O at ~1250 cm⁻¹, aromatic C-H at ~3050 cm⁻¹) to rule out oxidation byproducts .
How to address contradictory reactivity data in ether-linked benzene derivatives?
Q. Advanced Analysis Framework
- Steric vs. Electronic Effects : The propenyl ether’s steric bulk may hinder electrophilic substitution at the para position, conflicting with simpler methoxy analogs. Computational modeling (e.g., DFT) can quantify steric maps .
- Solvent Polarity : Polar aprotic solvents (DMF, THF) favor SN2 mechanisms, while non-polar solvents may shift reactivity toward radical pathways.
- Case Study : Lower yields (45% vs. 71% in boronate systems) suggest competing side reactions; optimize by introducing directing groups or using Lewis acids (e.g., BF₃·Et₂O) .
What safety protocols are critical for handling this compound?
Q. Basic Safety Guidelines
- GHS Hazards : Potential skin/eye irritation (Category 2) and respiratory sensitization (Category 1B) .
- Handling : Use nitrile gloves, fume hood, and explosion-proof equipment due to flammability (propenyl group).
- Storage : Seal in amber glass under argon at 2–8°C to prevent peroxide formation .
Q. Advanced Risk Mitigation
- Monitor for exotherms during large-scale reactions. Quench residues with aqueous NaHCO₃ before disposal .
How does substituent position affect regioselectivity in related benzene derivatives?
Q. Comparative Reactivity Study
- Meta vs. Para Substitution : Electron-donating groups (e.g., -OCH₃) direct electrophiles to para positions, but steric hindrance from the propenyl group may shift selectivity.
- Data Conflict Resolution : When literature reports conflicting regioselectivity (e.g., 3d vs. 3f in Angew. Chem. ), use isotopic labeling (²H/¹³C) or kinetic studies to validate mechanisms.
What computational tools predict the compound’s reactivity?
Q. Methodological Recommendations
- Database Tools : Leverage PISTACHIO and REAXYS for retro-synthetic analysis and reaction feasibility .
- DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.
- Case Application : Simulate the propenyl group’s rotational barriers to assess conformational stability in solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
